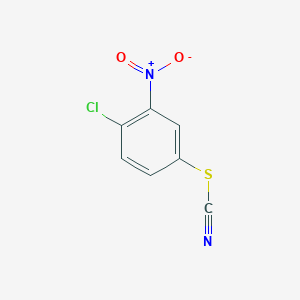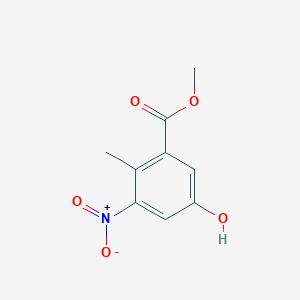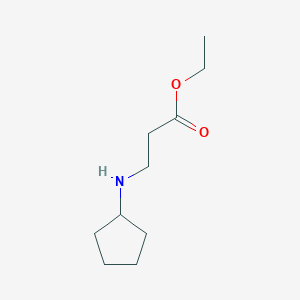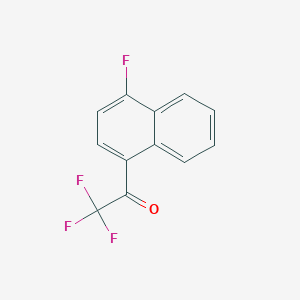
N-Methyltetrahydro-2H-pyran-4-carboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of various carboxamide derivatives has been explored through different methods. For instance, 3H-naphtho[2.1-b]pyran-2-carboxamides can be synthesized via a cyclocoupling reaction involving β-naphthol, propargyl alcohols, and isocyanide in the presence of Lewis acids such as ZnI2 and FeCl3 . Another approach involves the Suzuki cross-coupling reaction to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides, using intermediates prepared by condensation of pyrazin-2-amine with 5-bromothiophene-2-carboxylic acid mediated by TiCl4 . Additionally, 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives with antimicrobial activity were synthesized using TBTU as a coupling agent and NMM as a base .
Molecular Structure Analysis
The molecular structures of carboxamide derivatives have been elucidated using various techniques. For example, the crystal structure of 4-oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives have been determined, revealing an anti-rotamer conformation about the C-N bond and variations in the orientation of the amide O atom . Similarly, the structure of a novel pyrazole derivative was confirmed by single crystal X-ray diffraction, showing a dihedral angle between the pyrazole and thiophene rings and a 3D network formed by hydrogen bond interactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of carboxamide derivatives often lead to unexpected products. For instance, the reaction between 4-(4-methylphenyl)but-3-en-2-one and aminoguanidine resulted in a carboxamide moiety joined to a substituted pyrazoline ring, with the carbonyl O atom involved in an intermolecular hydrogen bond with the amide group .
Physical and Chemical Properties Analysis
The physical and chemical properties of carboxamide derivatives have been studied through various analyses. The synthesized pyrazole derivative was found to be thermally stable up to 190°C, and its molecular geometries and electronic structures were optimized using ab-initio methods . The electronic and nonlinear optical properties of 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides were investigated through DFT calculations, considering parameters such as FMOs, HOMO–LUMO energy gap, and hyperpolarizability . The antimicrobial activities of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives were determined using the microdilution broth method, with some compounds exhibiting significant activity against various bacteria and fungi .
Wissenschaftliche Forschungsanwendungen
Genotoxicity and Toxicity Assessment
N-Methyltetrahydro-2H-pyran-4-carboxamide and its derivatives have been evaluated for various toxicological endpoints including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, and phototoxicity/photoallergenicity. A study on a similar compound, 2-Isobutyl-4-methyltetrahydro-2H-pyran-4-ol, found it to be non-genotoxic and without skin sensitization potential, providing a margin of exposure greater than 100 for repeated dose, developmental, and reproductive toxicity endpoints (Api et al., 2019).
Synthesis and Applications in Pheromones
The compound's derivatives have applications in the synthesis of chiral methyl-branched building blocks. These blocks are useful for preparing pheromones for various beetle species and other biologically active compounds (Mineeva, 2015).
Antimicrobial Activity
Derivatives of N-Methyltetrahydro-2H-pyran-4-carboxamide exhibit antimicrobial activity. A study synthesizing amide derivatives of pyranone demonstrated significant antibacterial activity against various bacteria and fungi (Aytemir et al., 2003).
Advanced Organic Synthesis
The compound is used in advanced organic synthesis processes, such as the Palladium-catalyzed formation of carbon−sulfur bonds. This method has been applied to synthesize a former antiasthma drug candidate (Norris & Leeman, 2008).
Synthesis of Functionalized Carboxamides
An efficient diastereoselective approach for synthesizing functionalized 3,4-dihydro-2H-pyran-4-carboxamides has been developed. These compounds are important for various chemical transformations (Ievlev et al., 2016).
Eigenschaften
IUPAC Name |
N-methyloxane-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-8-7(9)6-2-4-10-5-3-6/h6H,2-5H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZFJPUAQNIUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyltetrahydro-2H-pyran-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Imidazo[1,2-A]pyrimidin-7-amine](/img/structure/B1322835.png)

![N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1322838.png)










